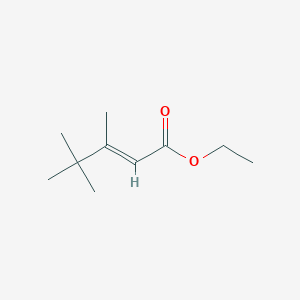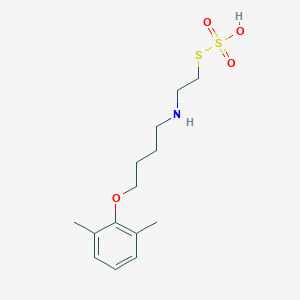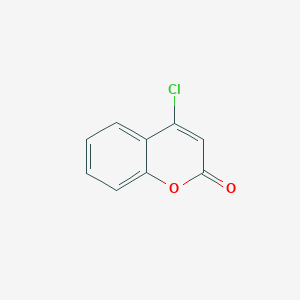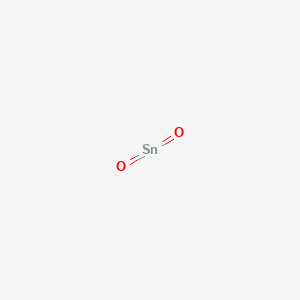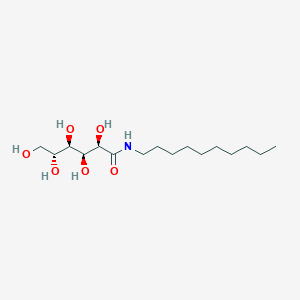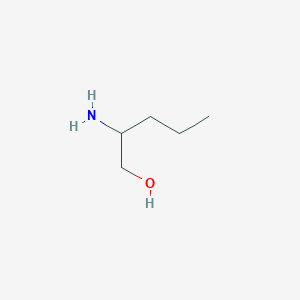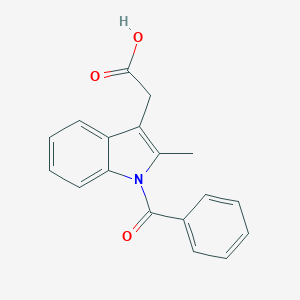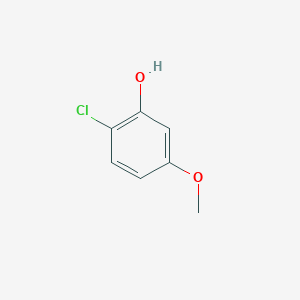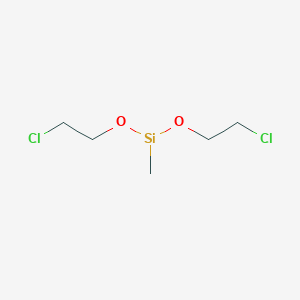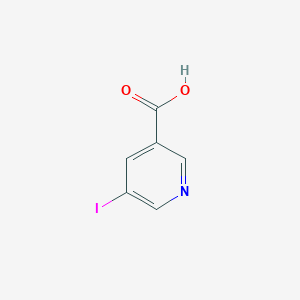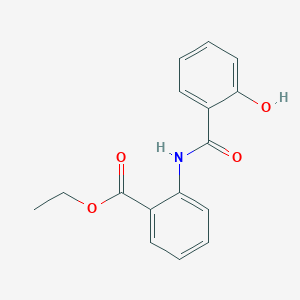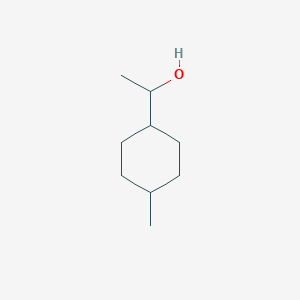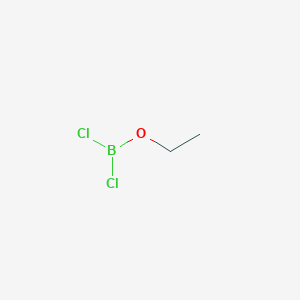
Dichloro-(ethoxy)borane
Übersicht
Beschreibung
Dichloro-(ethoxy)borane is a chemical compound with the molecular formula C2H5BCl2O . It contains a total of 11 atoms; 5 Hydrogen atoms, 2 Carbon atoms, 1 Oxygen atom, 2 Chlorine atoms, and 1 Boron atom .
Molecular Structure Analysis
The molecular weight of Dichloro-(ethoxy)borane is 126.778 . The structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file .
Chemical Reactions Analysis
Organoboron compounds, including Dichloro-(ethoxy)borane, are used in various chemical reactions. For instance, they play a crucial role in Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
Dichloro-(ethoxy)borane has a density of 1.125g/cm3 and a boiling point of 78.7ºC at 760mmHg . Its exact mass is 125.98100 and it has a LogP of 1.48540 .
Wissenschaftliche Forschungsanwendungen
Synthesis of β-chloroamines : Borane-methyl sulfide in dichloromethane is used to reduce α-chloro-, α,α-dichloro-, and α,α,α-trichloroimines to form β-chloroamines. This method has applications in the synthesis of certain insecticides (Kimpe & Stevens, 1991).
Formation of diaminophosphanide-boranes : Secondary diaminophosphane-borane is prepared from a chlorophosphane precursor and LiBH4, yielding corresponding metal diaminophosphanide-boranes. This has implications in molecular structure studies and metal complex synthesis (Blum et al., 2017).
Hydroboration of olefins : Dichloroborane shows distinct reactivity toward olefins compared to borane or alkylboranes, with applications in the hydroboration of 1-hexene and other olefins (Zweifel, 1967).
Synthesis of functionalized dialkylzincs : Diethyl(alkyl)boranes, produced by hydroboration of olefins with Et(2)BH, undergo boron-zinc exchange with Et(2)Zn. This process facilitates the synthesis of a range of polyfunctional primary, secondary, and benzylic diorganozincs, useful in various chemical reactions (Langer et al., 1996).
Preparation of borane adducts : Organic sulfides are used as borane carriers for hydroboration. This includes the synthesis of borane and chloroborane adducts, which play a significant role in hydroboration processes (Zaidlewicz et al., 2000).
Synthesis of dihydroboroles and diboretes : Dichloro(diisopropylamino)borane reacts with sodium/potassium alloy and unsaturated aliphatic hydrocarbons, forming dihydroboroles and diboretes. This contributes to the understanding of boron chemistry and its applications in synthesizing new compounds (Bromm et al., 1990).
Safety And Hazards
Zukünftige Richtungen
Borinic acids, a subclass of organoboron compounds, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The future of Dichloro-(ethoxy)borane and similar compounds may lie in these areas, with potential for further development and application in various fields of chemistry .
Eigenschaften
IUPAC Name |
dichloro(ethoxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BCl2O/c1-2-6-3(4)5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUSKTVXHGPJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCC)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167579 | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-(ethoxy)borane | |
CAS RN |
16339-28-9 | |
| Record name | Dichloroethoxyborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16339-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichloro-(ethoxy)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)
